rac Alpha-Methyl Kynurenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Alpha-Methyl Kynurenine: is a synthetic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: rac Alpha-Methyl Kynurenine can be synthesized through various chemical reactions involving α-methyl tryptophan and other reagents . The specific synthetic routes and reaction conditions may vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rac Alpha-Methyl Kynurenine undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding oxo compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents on the aromatic ring or side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Wissenschaftliche Forschungsanwendungen
rac Alpha-Methyl Kynurenine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, pain syndromes, and immune modulation
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of rac Alpha-Methyl Kynurenine involves its participation in the kynurenine pathway of tryptophan metabolism. This pathway is crucial for the regulation of immune responses and the production of neuroactive metabolites . The compound interacts with various enzymes and receptors, modulating the activity of the kynurenine pathway and influencing cellular processes such as neurotransmission and immune tolerance .
Vergleich Mit ähnlichen Verbindungen
Kynurenine: An intermediate in the kynurenine pathway with similar biochemical properties.
Kynurenic Acid: A neuroactive metabolite with antiglutamatergic effects.
Quinolinic Acid: Another metabolite in the kynurenine pathway, known for its neurotoxic properties.
Uniqueness: rac Alpha-Methyl Kynurenine is unique due to its specific structural modifications, which may confer distinct biochemical and pharmacological properties. Its methyl group at the alpha position differentiates it from other kynurenine derivatives, potentially affecting its interaction with enzymes and receptors in the kynurenine pathway .
Eigenschaften
Molekularformel |
C11H14N2O3 |
---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |
InChI-Schlüssel |
PQEUTGZYJPUCNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.